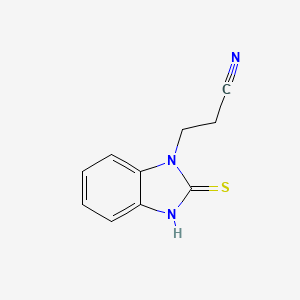

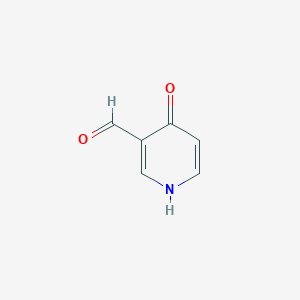

4-Hydroxynicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxynicotinaldehyde (4-HNA) is a chemical compound of significant interest in scientific research due to its diverse potential applications. This compound is a yellowish solid with a molecular formula of C6H5NO2 and a molecular weight of 123.11 .

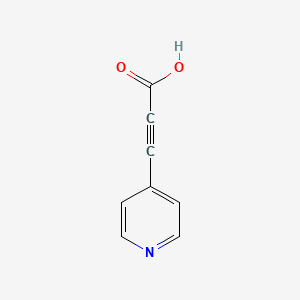

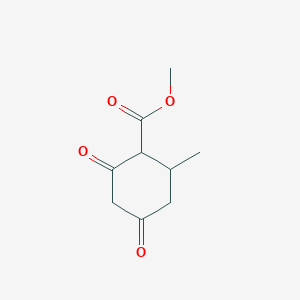

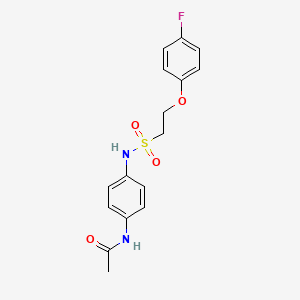

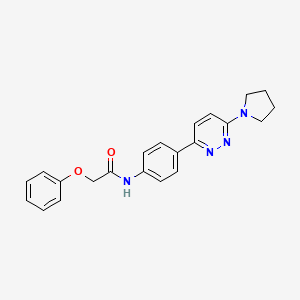

Molecular Structure Analysis

The molecular structure of 4-Hydroxynicotinaldehyde is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) and the InChI key is IYPSYYLXHFGFPC-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxynicotinaldehyde are not detailed in the available resources, it’s known that similar compounds can undergo various reactions. For instance, one study mentions the use of a related compound as a catalytic transient directing group for Pd (II)-catalyzed γ-C (sp 3)-H arylation to couple free primary amines with aryl iodides .

Physical And Chemical Properties Analysis

4-Hydroxynicotinaldehyde is a yellowish solid . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Bioactive Marker in Pathophysiological Processes

4-Hydroxynonenal (HNE), a structurally similar compound to 4-Hydroxynicotinaldehyde, has been extensively researched. It is a significant marker of oxidative stress and may be a causative agent in diseases like Alzheimer's. It acts as a signaling molecule and can modulate growth factors. HNE's identification in cells and tissues is vital for its use as a clinical marker and in food quality control (Žarković, 2003).

Analytical Applications in Colorimetric Assay

The interaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals like 4-Hydroxynicotinaldehyde, under certain conditions, leads to the formation of a chromophore. This reaction is utilized in a colorimetric assay to measure lipid peroxidation, providing a method to analyze oxidative stress markers in biological samples (Gérard-Monnier et al., 1998).

Determination in Biological Systems

4-Hydroxynonenal, like 4-Hydroxynicotinaldehyde, is produced during the peroxidative decomposition of polyunsaturated fatty acids and possesses various toxic properties. The methods for qualitative and quantitative determination of such aldehydes, including 4-Hydroxynicotinaldehyde, are critical in studying their role in pathological conditions like oxidative stress (Esterbauer & Cheeseman, 1990).

Evaluation in Food Products

Analytical methods for determining 4-Hydroxynicotinaldehyde-related compounds in food products, particularly pork, have been developed. These methods, such as solid phase extraction and HPLC-MS/MS, are important for assessing the presence of toxic compounds in food and their potential risks to human health (Zanardi et al., 2002).

Role in Pathology and Physiology

Compounds like 4-Hydroxynonenal, associated with 4-Hydroxynicotinaldehyde, exhibit both toxic and physiological roles. At different concentrations, they influence cell multiplication, differentiation, and act as signaling molecules in normal cells. These effects are crucial for understanding their dual role in health and disease (Dianzani, 2003).

Safety And Hazards

The safety information available indicates that 4-Hydroxynicotinaldehyde may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

4-oxo-1H-pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSYYLXHFGFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynicotinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)